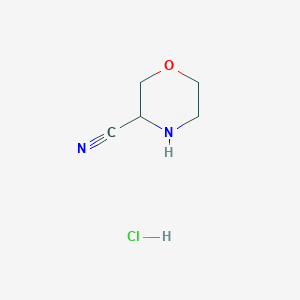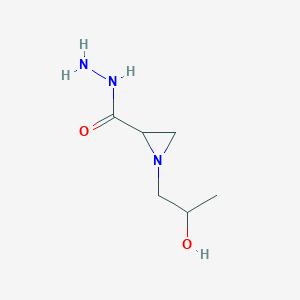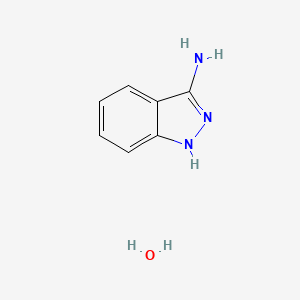
2-(6-Fluoropyridin-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoropyridin-3-yl)acetimidamide is a chemical compound with the molecular formula C7H9FN3 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6-position and an acetimidamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)acetimidamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Acetimidamide Group: The acetimidamide group can be introduced by reacting the fluoropyridine derivative with an appropriate amidine precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)acetimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)acetimidamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetimidamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoropyridin-3-yl)acetamide: Similar structure but with an acetamide group instead of an acetimidamide group.
2-(6-Fluoropyridin-3-yl)acetonitrile: Contains a nitrile group instead of an acetimidamide group.
Uniqueness
2-(6-Fluoropyridin-3-yl)acetimidamide is unique due to the presence of both the fluorine atom and the acetimidamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetimidamide group provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanimidamide |
InChI |
InChI=1S/C7H8FN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10) |
InChI Key |
IIQYREMTWUYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)






![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)

